molecular formula C11H5Cl2F3N2O B13096223 2,4-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine

2,4-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine

Cat. No.: B13096223
M. Wt: 309.07 g/mol
InChI Key: LDPNLAXUMUUQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of two chlorine atoms and a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrimidine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds, such as 3-(trifluoromethoxy)aniline, which is then subjected to chlorination to introduce chlorine atoms at specific positions on the aromatic ring.

    Cyclization: The chlorinated intermediate undergoes cyclization with appropriate reagents to form the pyrimidine ring. This step often requires the use of strong acids or bases as catalysts.

    Final Chlorination:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to achieve efficient and scalable synthesis. The use of microchannel continuous reaction technology has been reported to replace traditional methods, improving catalytic efficiency and reducing reaction temperatures .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,4-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and trifluoromethoxy groups enhances its binding affinity and selectivity towards these targets. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Properties

Molecular Formula

C11H5Cl2F3N2O

Molecular Weight

309.07 g/mol

IUPAC Name

2,4-dichloro-5-[3-(trifluoromethoxy)phenyl]pyrimidine

InChI

InChI=1S/C11H5Cl2F3N2O/c12-9-8(5-17-10(13)18-9)6-2-1-3-7(4-6)19-11(14,15)16/h1-5H

InChI Key

LDPNLAXUMUUQEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(N=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.